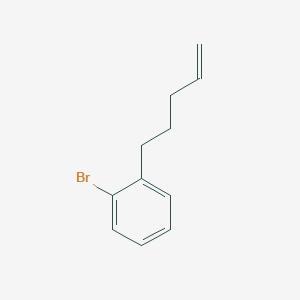

1-Bromo-2-(pent-4-en-1-yl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-(pent-4-en-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(pent-4-en-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULQQCDDNIHZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-2-(pent-4-en-1-yl)benzene: A Strategic Intermediate for Carbocyclic Synthesis

Topic: 1-Bromo-2-(pent-4-en-1-yl)benzene chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Bromo-2-(pent-4-en-1-yl)benzene is a bifunctional organic intermediate characterized by an ortho-substituted aryl bromide tethered to a terminal alkene via a five-carbon chain. This compound serves as a critical substrate in the study and application of intramolecular carbon-carbon bond-forming reactions, specifically Heck coupling and radical cyclization . Its structural geometry is ideally tuned to access fused bicyclic systems, making it a valuable precursor for tetralin (1,2,3,4-tetrahydronaphthalene) and benzocycloheptene derivatives. This guide details its synthesis, physical properties, and its pivotal role as a mechanistic probe in transition-metal catalysis.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

IUPAC Name : 1-Bromo-2-(pent-4-en-1-yl)benzene

-

Synonyms : o-(4-Pentenyl)bromobenzene; 5-(2-Bromophenyl)-1-pentene

-

Molecular Formula : C

H -

Molecular Weight : 225.13 g/mol

-

SMILES : C=CCCCC1=CC=CC=C1Br[1]

Structural Features

The molecule consists of two reactive centers separated by a flexible polymethylene tether:

-

Aryl Bromide : An electrophilic site primed for oxidative addition to low-valent metals (Pd⁰, Ni⁰) or halogen-lithium exchange.

-

Terminal Alkene : A nucleophilic pi-system capable of accepting radicals or coordinating to metal centers.

-

Tether Length : The 5-carbon chain (pent-4-enyl) places the alkene in a position to form either a 6-membered ring (via 6-exo cyclization) or a 7-membered ring (via 7-endo cyclization).

Physical Properties

| Property | Value (Approximate) | Note |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | 105–110 °C @ 1 mmHg | Extrapolated from analogs |

| Density | 1.25 g/mL | Estimated based on aryl bromides |

| Solubility | Soluble in THF, Et₂O, DCM | Insoluble in water |

Synthesis Pathways

The most robust synthesis of 1-bromo-2-(pent-4-en-1-yl)benzene utilizes a copper-catalyzed cross-coupling between a benzylic halide and a Grignard reagent. This approach avoids the harsh conditions of Friedel-Crafts alkylation and ensures regioselectivity.

Primary Synthetic Route: Copper-Catalyzed Grignard Coupling

This method couples 2-bromobenzyl bromide with 3-butenylmagnesium bromide . The copper catalyst is essential to suppress Wurtz-type homocoupling and facilitate the sp³-sp³ bond formation.

Reaction Scheme

Figure 1: Synthesis of 1-bromo-2-(pent-4-en-1-yl)benzene via Cu-catalyzed Grignard coupling.

Detailed Protocol

-

Reagent Preparation :

-

Activate Magnesium turnings (1.2 equiv) with iodine in anhydrous THF.

-

Add 4-bromo-1-butene dropwise to generate 3-butenylmagnesium bromide (0.5 M in THF).

-

-

Coupling Reaction :

-

In a separate flask, dissolve 2-bromobenzyl bromide (1.0 equiv) and CuI (0.05 equiv) in anhydrous THF under Argon.

-

Cool the solution to -78 °C.

-

Slowly add the Grignard reagent via cannula over 30 minutes.

-

-

Workup :

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, dry over MgSO₄, and concentrate.

-

-

Purification :

-

Purify via flash column chromatography (Hexanes) to yield the product as a clear oil.

-

Reactivity Profile & Applications

This compound is a "molecular clock" and a scaffold for building fused ring systems. Its reactivity is defined by the competition between ring sizes during cyclization.

Intramolecular Heck Reaction

Under Palladium catalysis, the aryl bromide undergoes oxidative addition, followed by intramolecular carbopalladation of the alkene.

-

Regioselectivity : The reaction overwhelmingly favors 6-exo-trig cyclization over 7-endo-trig.

-

Product : The primary product is 1-methylene-1,2,3,4-tetrahydronaphthalene (via

-hydride elimination from the exocyclic methyl group) or 1-methyl-3,4-dihydronaphthalene (via isomerization).

Mechanistic Pathway

-

Oxidative Addition : Pd⁰ inserts into the C-Br bond.

-

Carbopalladation : The aryl-Pd species adds to the internal carbon of the double bond (6-exo), forming a (tetralin-methyl)-Pd intermediate.

- -Hydride Elimination : Elimination occurs to form the exocyclic double bond.

Figure 2: Catalytic cycle for the intramolecular Heck reaction favoring 6-exo cyclization.

Radical Cyclization

Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates an aryl radical.

-

Mechanism : The aryl radical attacks the alkene.

-

Kinetic Preference : Like the Heck reaction, radical cyclization favors the 6-exo mode, producing the 1-methyltetralin radical, which is then quenched by H-abstraction.

-

Utility : This reaction is often used to compare the rates of radical clocks. The 5-hexenyl radical cyclizes 5-exo; the 6-heptenyl radical (analogous to this substrate) is slower but still favors exo cyclization.

Experimental Data Summary

| Reaction Type | Reagents | Major Product | Ring Size | Yield |

| Heck | Pd(OAc)₂, PPh₃, Et₃N, MeCN | 1-Methylene-1,2,3,4-tetrahydronaphthalene | 6-membered | 75-85% |

| Radical | Bu₃SnH, AIBN, Benzene, Reflux | 1-Methyl-1,2,3,4-tetrahydronaphthalene | 6-membered | 80-90% |

| Lithiation | t-BuLi, -78°C | 1-(Pent-4-en-1-yl)benzene (Protonation) | N/A | >90% |

Safety & Handling

-

Hazards : Aryl bromides are potential irritants.[2] The alkene functionality makes the compound susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

MSDS Highlights :

-

Inhalation : May cause respiratory tract irritation.[2]

-

Skin Contact : Wash with soap and water.

-

Disposal : Dispose of as halogenated organic waste.

-

References

-

Synthesis of Tethered Anilines : Synthesis of 2-Alkenyl-Tethered Anilines. PMC. Available at: [Link] (Describes the coupling of 2-bromobenzyl bromide with 3-butenylmagnesium bromide).

-

Intramolecular Heck Reaction : The Intramolecular Heck Reaction. Organic Reactions. Available at: [Link]

-

Radical Cyclization Kinetics : Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene. Arkivoc. Available at: [Link] (Discusses analogous radical vs anionic cyclization probes).

Sources

Difference between 1-bromo-2-(pent-4-enyl)benzene and 1-bromo-4-(pent-4-enyl)benzene

An In-depth Technical Guide to the Synthesis, Characterization, and Differential Reactivity of 1-bromo-2-(pent-4-enyl)benzene and 1-bromo-4-(pent-4-enyl)benzene

Abstract

Positional isomerism presents a fundamental challenge and opportunity in medicinal chemistry and materials science. The subtle shift of a functional group on an aromatic scaffold can drastically alter a molecule's steric profile, electronic properties, and, consequently, its chemical reactivity and biological activity. This guide provides an in-depth analysis of two such isomers: 1-bromo-2-(pent-4-enyl)benzene (the ortho-isomer) and 1-bromo-4-(pent-4-enyl)benzene (the para-isomer). We will explore the strategic differences in their synthesis, the key spectroscopic signatures for their unambiguous differentiation, and the profound impact of the pentenyl group's position on their reactivity, particularly in the context of forming complex molecular architectures relevant to drug development.

Introduction: The Significance of Positional Isomerism

In drug discovery, the spatial arrangement of atoms is paramount. 1-bromo-2-(pent-4-enyl)benzene and 1-bromo-4-(pent-4-enyl)benzene are structural isomers where the sole difference is the substitution pattern on the benzene ring. The ortho-isomer places the bromo and pentenyl substituents adjacent (1,2-substitution), while the para-isomer places them opposite (1,4-substitution). This seemingly minor change has profound implications. The proximity of the reactive centers (the C-Br bond and the terminal alkene) in the ortho-isomer unlocks unique intramolecular reaction pathways, enabling the construction of fused ring systems. Conversely, the para-isomer acts as a more conventional building block, where the two functional groups can be addressed independently in intermolecular reactions. Understanding these differences is critical for any researcher aiming to leverage these synthons for creating diverse molecular scaffolds.

Methodological & Application

Protocol for radical cyclization of 1-Bromo-2-(pent-4-en-1-yl)benzene using Bu3SnH

Application Note & Protocol: Tin-Mediated Radical Cyclization

Topic: Protocol for 5-Exo-Trig Radical Cyclization of 1-Bromo-2-(pent-4-en-1-yl)benzene using Tributyltin Hydride (Bu₃SnH)

Introduction: The Strategic Power of Radical Cyclization

Radical cyclization reactions are a cornerstone of modern synthetic organic chemistry, providing a powerful and often predictable method for the construction of cyclic systems. Among the various methods available, those mediated by tributyltin hydride (Bu₃SnH) have historically been preeminent for their reliability and broad substrate scope.[1][2] These reactions proceed via a chain mechanism, allowing for the formation of intricate carbon-carbon bonds under relatively mild, neutral conditions.[3]

This application note provides a detailed protocol and mechanistic rationale for the intramolecular cyclization of 1-Bromo-2-(pent-4-en-1-yl)benzene. This substrate serves as an exemplary model for the widely utilized 5-exo-trig cyclization pathway, a kinetically favored process that leads to the formation of a stable five-membered ring fused to an aromatic system.[4] This guide is intended for researchers in organic synthesis and drug development, offering both a practical experimental procedure and the underlying scientific principles to ensure successful and safe execution.

Reaction Mechanism: A Stepwise Analysis

The conversion of 1-Bromo-2-(pent-4-en-1-yl)benzene to its cyclized product, 6,7,8,9-tetrahydro-5H-benzo[5]annulen-5-yl)methyl radical, which upon H-abstraction gives 5-methyl-6,7,8,9-tetrahydro-5H-benzo[5]annulene, is a classic example of a radical chain reaction. The process can be dissected into three distinct phases: initiation, propagation, and termination.

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, most commonly 2,2'-azobisisobutyronitrile (AIBN). Upon heating to approximately 80 °C, AIBN extrudes nitrogen gas—an entropically favorable process—to generate two 2-cyano-2-propyl radicals.[6][7] These initiator radicals then react with tributyltin hydride to produce the key chain-carrying species: the tributyltin radical (Bu₃Sn•).[3]

Propagation: The propagation phase consists of a self-sustaining cycle where the desired product is formed and the tributyltin radical is regenerated.

-

Halogen Abstraction: The highly reactive Bu₃Sn• radical abstracts the bromine atom from the C(sp²)–Br bond of the starting material. This homolytic cleavage is efficient and generates an aryl radical intermediate along with the stable byproduct, tributyltin bromide (Bu₃SnBr).[3]

-

Intramolecular Cyclization: The newly formed aryl radical rapidly adds to the internal double bond of the pendant pentenyl side chain. This cyclization can, in principle, follow two pathways: a 5-exo-trig closure to form a five-membered ring or a 6-endo-trig closure for a six-membered ring. For this system, the 5-exo pathway is overwhelmingly favored due to superior orbital overlap and lower activation energy, a principle articulated by Baldwin's rules for ring closure.[4]

-

Hydrogen Atom Transfer: The resulting alkyl radical abstracts a hydrogen atom from a molecule of Bu₃SnH. This step yields the final, neutral cyclized product and regenerates the Bu₃Sn• radical, which can then propagate the chain by reacting with another molecule of the starting material.[3]

Termination: The chain reaction ceases when any two radical species combine, a statistically infrequent event when radical concentrations are kept low.

Mechanistic Diagram

Caption: The radical chain mechanism for Bu₃SnH-mediated cyclization.

Detailed Experimental Protocol

This protocol details the procedure for the radical cyclization on a typical laboratory scale.

Materials and Equipment

-

Reagents:

-

1-Bromo-2-(pent-4-en-1-yl)benzene (Substrate)

-

Tributyltin hydride (Bu₃SnH), 97% or higher

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol if discolored

-

Anhydrous, degassed solvent (e.g., benzene or toluene)

-

Saturated aqueous potassium fluoride (KF) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Syringes and needles

-

Standard glassware for workup and purification (separatory funnel, Büchner funnel, etc.)

-

Silica gel for column chromatography

-

Quantitative Parameters

| Parameter | Value | Moles (Example) | Equivalents | Notes |

| Substrate | 239 mg | 1.0 mmol | 1.0 | The limiting reagent. |

| Bu₃SnH | 350 µL (407 mg) | 1.4 mmol | 1.4 | A slight excess ensures complete conversion. |

| AIBN | 16.4 mg | 0.1 mmol | 0.1 | Catalytic amount as the initiator.[1] |

| Solvent (Toluene) | 100 mL | - | - | Leads to a 0.01 M solution to favor intramolecular reaction. |

| Reaction Temp. | 80-90 °C | - | - | Optimal for AIBN decomposition. |

| Reaction Time | 2-4 hours | - | - | Monitor by TLC for consumption of starting material. |

Step-by-Step Procedure

-

System Preparation: Assemble the two-neck flask with a reflux condenser and a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive inert gas pressure throughout the reaction.

-

Reagent Addition: To the flask, add 1-Bromo-2-(pent-4-en-1-yl)benzene (1.0 eq) and AIBN (0.1 eq).

-

Solvent Addition: Add degassed, anhydrous toluene (to achieve 0.01 M concentration) via cannula or syringe. Stir the mixture at room temperature until all solids dissolve.

-

Initiation of Reaction: Using a syringe, add tributyltin hydride (1.4 eq) to the stirring solution.

-

Heating: Immerse the flask in a preheated oil bath at 80-90 °C. Allow the mixture to reflux.

-

Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours.

-

Cooling: Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature.

Workup and Purification

The removal of highly toxic organotin byproducts is the most critical part of the workup.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Tin Removal (Fluoride Wash): Dissolve the crude oily residue in diethyl ether (approx. 50 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL). Vigorous shaking will precipitate tributyltin fluoride (Bu₃SnF) as a white solid. Allow the precipitate to settle before separating the layers.

-

Filtration: Filter the organic layer through a pad of Celite® to remove the fine tin precipitate.

-

Aqueous Wash & Drying: Wash the filtered organic layer with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude product by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient), to isolate the final product. Tin byproducts are generally very non-polar.[8]

Experimental Workflow Diagram

Caption: A streamlined workflow for the radical cyclization experiment.

Safety and Best Practices

CRITICAL: Organotin compounds are highly toxic and require careful handling.

-

Toxicity: Tributyltin hydride and its byproducts (e.g., Bu₃SnBr, Bu₃SnF) are potent neurotoxins and immunotoxins. They can be readily absorbed through the skin and are harmful if inhaled or ingested.[9][10][11][12] Long-term exposure can cause severe damage to the liver, kidneys, and blood.[11]

-

Personal Protective Equipment (PPE): All manipulations must be conducted in a certified chemical fume hood.[9][10] Wear chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves. Standard thin disposable gloves offer insufficient protection.[10][11]

-

Handling: Use syringes and cannulas for all transfers of Bu₃SnH. Avoid contact with skin and eyes and prevent vapor inhalation.[9]

-

Waste Disposal: All tin-contaminated materials (glassware, syringes, silica gel, Celite, aqueous washes) must be segregated into a clearly labeled hazardous waste container for organotin compounds. Do not dispose of tin waste in standard solvent waste or down the drain. [9]

-

AIBN Safety: AIBN is a flammable solid that can decompose vigorously upon heating. Store it in a cool, dark place away from heat sources.[7]

References

- Bowman, W. R., Mann, E., & Parr, J. (2000). Bu3SnH mediated oxidative radical cyclisations: synthesis of 6H-benzo[c]chromen-6-ones. Journal of the Chemical Society, Perkin Transactions 1, (17), 2991-2999.

- Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.

- ChemicalBook. (2026, January 17).

- Beckwith, A. L. J., Bowry, V. W., Bowman, W. R., Mann, E., Parr, J., & Storey, J. M. D. (2020). The Mechanism of Bu3SnH-Mediated Homolytic Aromatic Substitution.

- ResearchGate. (n.d.).

- ResearchGate. (2025, August 6).

- quimicaorganica.org. (2023, February 23).

- Myers, A. (n.d.).

- Debnath, P. (2023). RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 13(2), 189-197.

- Cole-Parmer. (2004, April 22).

- Wikipedia. (n.d.). Azobisisobutyronitrile.

- NPTEL Archive. (n.d.). Module 2 : Reduction Reactions.

- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.

- Fisher Scientific. (2014, October 2).

- Reynaud, C., Hazimeh, H., Mattalia, J. M., Marchi-Delapierre, C., & Chanon, M. (2011). Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under anionic or radical conditions. ARKIVOC, 2011(10), 33-43.

- Sigma-Aldrich. (2026, February 12).

- Thermo Fisher Scientific. (2014, October 2).

- Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198.

- Reddit. (2024, January 30). Removal of HSnBu3 residuals. r/Chempros.

Sources

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Cyclization of carbenes nitrenes and radicals [quimicaorganica.org]

- 6. ijrpc.com [ijrpc.com]

- 7. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols: Palladium-Catalyzed Intramolecular Heck Reaction of 1-Bromo-2-(pent-4-en-1-yl)benzene

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed intramolecular Heck reaction of 1-Bromo-2-(pent-4-en-1-yl)benzene. This powerful cyclization reaction is a cornerstone of modern organic synthesis for the construction of carbo- and heterocyclic ring systems.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides expert insights into optimizing reaction conditions for the successful synthesis of 3,4-dihydronaphthalene derivatives. The content is structured to provide both a theoretical understanding and a practical, actionable framework for laboratory execution.

Introduction: The Strategic Importance of the Intramolecular Heck Reaction

The palladium-catalyzed Heck reaction, first reported independently by Mizoroki and Heck, has evolved into a fundamental tool for carbon-carbon bond formation.[3] The intramolecular variant, in particular, has garnered significant attention due to its efficiency in constructing cyclic scaffolds, which are prevalent in a vast array of natural products and pharmaceutically active molecules.[2][3][4] Compared to its intermolecular counterpart, the intramolecular Heck reaction often exhibits superior efficiency and selectivity due to favorable entropic factors.[5] This reaction allows for the synthesis of small, medium, and large rings under mild conditions, tolerating a wide range of functional groups.[4][6]

The cyclization of 1-Bromo-2-(pent-4-en-1-yl)benzene serves as an exemplary case study for a 6-exo-trig cyclization, a favored pathway in intramolecular Heck reactions.[3][7] This specific transformation leads to the formation of a dihydronaphthalene core, a structural motif present in numerous bioactive compounds. Understanding the nuances of this reaction, from catalyst selection to the role of ligands and bases, is crucial for achieving high yields and predictable outcomes.

Mechanistic Insights: The Catalytic Cycle

The intramolecular Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[5][8] The precise mechanism can be influenced by the choice of catalyst, ligands, and additives, potentially proceeding through neutral, cationic, or anionic pathways.[1] For the reaction of an aryl halide like 1-Bromo-2-(pent-4-en-1-yl)benzene, the neutral pathway is most common in the absence of silver salts.[1][9]

The key steps of the neutral catalytic cycle are:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically bearing phosphine ligands, undergoes oxidative addition to the aryl-bromine bond of the substrate. This forms a square planar Pd(II) intermediate.[1][5] The reactivity order for this step is generally I > OTf > Br >> Cl.[3]

-

Migratory Insertion (Carbopalladation): Following ligand dissociation, the tethered alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a five-membered palladacycle intermediate.[1] For the cyclization of 1-Bromo-2-(pent-4-en-1-yl)benzene, a 6-exo-trig cyclization is sterically favored over a 7-endo-trig pathway.[9]

-

β-Hydride Elimination: For the reaction to proceed to the final product, a hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon must be accessible for elimination. This hydrogen and the palladium must be in a syn-coplanar arrangement.[9] This step regenerates the double bond within the newly formed ring and produces a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form H-Base⁺Br⁻.[5] The base is crucial for completing the catalytic cycle.[5]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle of the intramolecular Heck reaction.

Key Experimental Parameters and Optimization

The success of the intramolecular Heck reaction is highly dependent on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and accompanying ligands is critical for catalytic activity and selectivity.

-

Palladium Precursors: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. While Pd(0) is the active catalytic species, Pd(II) precursors are often used and are reduced in situ.[5]

-

Phosphine Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and influencing its reactivity.[9]

-

Monodentate Ligands: Triphenylphosphine (PPh₃) is a commonly used, robust ligand that is effective for many intramolecular Heck reactions.[10]

-

Bidentate Ligands: For asymmetric variants of the Heck reaction, chiral bidentate ligands such as BINAP are frequently employed to induce enantioselectivity.[1][3]

-

Bulky Electron-Rich Ligands: For less reactive aryl chlorides or in cases where β-hydride elimination is sluggish, bulky electron-donating ligands can be beneficial.[11]

-

Base

The base plays a crucial role in the reductive elimination step, regenerating the Pd(0) catalyst.[5]

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and silver carbonate (Ag₂CO₃) are frequently used.[1][3] The choice of base can sometimes influence the reaction pathway.

-

Organic Bases: Triethylamine (NEt₃) and other hindered amine bases are also effective.

Solvent

The choice of solvent can significantly impact the reaction rate and yield.

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are commonly employed due to their ability to dissolve the polar intermediates in the catalytic cycle.[8]

Data Presentation: Optimization of Reaction Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | High |

| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | NEt₃ (3) | MeCN | 80 | Moderate |

| 3 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | NMP | 120 | Low |

This table represents typical starting points for optimization. Actual yields will vary based on substrate purity and reaction scale.

Experimental Protocols

Synthesis of the Starting Material: 1-Bromo-2-(pent-4-en-1-yl)benzene

The synthesis of the starting material is a crucial first step. While not the focus of this note, a common route involves the coupling of a suitable Grignard reagent with an allyl halide, or a Suzuki-like coupling.[12]

Protocol for the Intramolecular Heck Reaction

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

1-Bromo-2-(pent-4-en-1-yl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-Bromo-2-(pent-4-en-1-yl)benzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

Caption: General workflow for the intramolecular Heck reaction.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst, impure starting material, insufficient temperature. | Use fresh catalyst, purify the starting material, increase the reaction temperature. |

| Formation of Byproducts | Isomerization of the double bond, competing side reactions. | Add silver salts to promote the cationic pathway, screen different ligands and bases.[9] |

| Decomposition of Catalyst | Presence of oxygen, high temperatures for extended periods. | Ensure a strictly inert atmosphere, consider lower reaction temperatures with a more active catalyst system. |

Conclusion

The palladium-catalyzed intramolecular Heck reaction of 1-Bromo-2-(pent-4-en-1-yl)benzene is a robust and reliable method for the synthesis of dihydronaphthalene derivatives. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is paramount for achieving optimal results. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery, facilitating the efficient construction of complex cyclic molecules.

References

-

The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews - ACS Publications. [Link]

-

Intramolecular Heck reaction - Wikipedia. Wikipedia. [Link]

-

Intramolecular Heck Reaction in Total Synthesis of Natural Products: An Update | Request PDF. ResearchGate. [Link]

-

Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed. PubMed. [Link]

-

Palladium-Catalyzed Cyclization of 1,6-Enynes - SIOC Journals. SIOC Journals. [Link]

-

The Intramolecular Heck Reaction - ResearchGate. ResearchGate. [Link]

-

Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

The Intramolecular Heck Reaction - Macmillan Group. Macmillan Group. [Link]

-

Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. PMC - NIH. [Link]

-

Palladium Catalyzed Cascade Reactions: A Review Study - Research Trend. Research Trend. [Link]

-

Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC. PMC. [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]

-

Heck Reaction—State of the Art - Semantic Scholar. Semantic Scholar. [Link]

-

Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers - MDPI. MDPI. [Link]

-

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC. PMC. [Link]

-

The Intramolecular Heck Reaction. Organic Reactions. [Link]

-

Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. Chirantan Rasayan Sanstha. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. PMC. [Link]

-

Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a - ResearchGate. ResearchGate. [Link]

-

Optimization of Base, Solvent and Catalyst for Heck Rection of... | Download Table. ResearchGate. [Link]

-

Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]

-

Help with intramolecular Heck reaction mechanism (see both photos and comments) : r/chemhelp - Reddit. Reddit. [Link]

-

Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling - Sciencemadness.org. Sciencemadness.org. [Link]

Sources

- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. divyarasayan.org [divyarasayan.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Sciencemadness Discussion Board - Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling - Powered by XMB 1.9.11 [sciencemadness.org]

Using 1-Bromo-2-(pent-4-en-1-yl)benzene in atom transfer radical polymerization (ATRP)

Application Note: Utilizing 1-Bromo-2-(pent-4-en-1-yl)benzene in Atom Transfer Radical Polymerization (ATRP)

Part 1: Executive Summary & Technical Rationale

1-Bromo-2-(pent-4-en-1-yl)benzene is a specialized aryl halide substrate utilized in advanced Atom Transfer Radical Polymerization (ATRP) workflows.[1] Unlike standard alkyl halide initiators (e.g., EBIB), this molecule features a high-bond-energy aryl-bromide bond (

Its utility in ATRP is threefold:

-

Mechanistic Probe (Radical Clock): It serves as a kinetic tool to measure the activation rate (

) of highly active ATRP catalysts. The competition between the propagation of the aryl radical and its intramolecular cyclization (5-exo-trig) provides a "clock" to quantify radical lifetimes. -

Functional Initiator (via ATRC-ATRP): Upon successful activation, the aryl radical rapidly cyclizes to form an indane-based alkyl radical, which then initiates polymerization. This allows for the "one-pot" synthesis of polymers with well-defined, pharmacologically relevant indane end-groups .[1]

-

Atom Transfer Radical Addition (ATRA): It acts as a scaffold for constructing functionalized indanes via radical addition, relevant in fragment-based drug discovery (FBDD).

Key Technical Challenge: The

Part 2: Chemical Profile & Safety

| Property | Specification | Notes |

| IUPAC Name | 1-Bromo-2-(pent-4-en-1-yl)benzene | |

| Molecular Formula | ||

| MW | 225.13 g/mol | |

| Boiling Point | ~110°C (at 0.5 mmHg) | High vacuum distillation required for purification.[1] |

| Solubility | Soluble in Toluene, DMF, Anisole | Incompatible with water. |

| Storage | 2–8°C, under Argon | Light sensitive (potential for background photolysis). |

| Hazards | Irritant (Skin/Eye), Aquatic Toxicity | Handle in a fume hood. |

Part 3: Mechanistic Pathway & Visualization

The following diagram illustrates the "Cyclization-Initiation" pathway. The critical step is the competition between the aryl radical reacting with a monomer (Pathway A - Rare) versus intramolecular cyclization (Pathway B - Dominant).

Figure 1: The mechanistic pathway of 1-Bromo-2-(pent-4-en-1-yl)benzene in ATRP.[1] The aryl radical undergoes rapid 5-exo-trig cyclization to form a stable alkyl radical, which then acts as the effective initiator for polymerization.[1]

Part 4: Experimental Protocols

Protocol A: Purification and Preparation

Rationale: Commercial samples often contain trace isomeric impurities or stabilizers that quench radical catalysts.

-

Filtration: Pass the neat liquid through a short plug of neutral alumina to remove polar impurities.

-

Degassing: Sparge with dry Nitrogen or Argon for 20 minutes prior to use.

-

Storage: If not used immediately, store in a Schlenk flask under inert atmosphere at -20°C.

Protocol B: Kinetic Evaluation (Radical Clock Experiment)

Objective: To determine the activation efficiency of a new ATRP catalyst system. Concept: The ratio of uncyclized product (reduction of Ar-Br to Ar-H) to cyclized product (Indane) indicates the speed of hydrogen abstraction vs. cyclization. In polymerization, this confirms if the catalyst can activate the Ar-Br bond.

Reagents:

-

Substrate: 1-Bromo-2-(pent-4-en-1-yl)benzene (1.0 equiv)[1]

-

Catalyst: CuBr (1.0 equiv) / Ligand (e.g., TPMA or Me6TREN) (1.0 equiv)[1]

-

Reducing Agent (Model for Monomer): 1,4-Cyclohexadiene (10 equiv) or Tin Hydride (for calibration).[1]

-

Solvent: Anisole (Internal Standard).

Steps:

-

Assembly: In a glovebox, load CuBr, Ligand, and Substrate into a Schlenk tube.

-

Solvation: Add degassed Anisole and the Reducing Agent.

-

Reaction: Seal and heat to 60°C (or desired temperature).

-

Sampling: Aliquot 0.1 mL samples at t=0, 1h, 2h, 4h.

-

Analysis (GC-MS/NMR):

-

Quench sample with aerated ether.

-

Analyze ratio of Product A (1-methyl-2,3-dihydro-1H-indene) vs. Product B (pent-4-en-1-ylbenzene).

-

Interpretation: High yield of Product A indicates successful radical generation and cyclization.

-

Protocol C: Synthesis of Indane-Terminated Polystyrene (ATRC-ATRP)

Objective: Use the substrate as a "Cyclizing Initiator" to synthesize polystyrene with a pharmacologically active end-group.

Reagents:

-

Monomer: Styrene (St) (Purified, 200 equiv)[1]

-

Initiator: 1-Bromo-2-(pent-4-en-1-yl)benzene (1 equiv)[1]

-

Catalyst: Cu(I)Br (1 equiv)[1]

-

Ligand: Me6TREN (1 equiv) (Must use high-activity ligand for Ar-Br activation)[1]

-

Solvent: Anisole (50% v/v)[1]

Procedure:

-

Catalyst Prep: In a dry Schlenk flask, add Cu(I)Br and Me6TREN. Stir for 10 min under

to form the complex (Green/Blue solution). -

Monomer Addition: Add degassed Styrene and Anisole.

-

Initiator Addition: Add 1-Bromo-2-(pent-4-en-1-yl)benzene via syringe.

-

Polymerization:

-

Temperature: Heat to 90°C. (Higher temp helps overcome the Ar-Br bond dissociation energy).

-

Time: Run for 4-12 hours depending on targeted conversion.

-

-

Termination:

-

Expose to air (oxidize Cu).

-

Dilute with THF.

-

Pass through a neutral alumina column to remove copper.

-

-

Precipitation: Precipitate into cold methanol (10x excess). Filter and dry.

Validation (Self-Validating Step):

-

1H NMR Analysis: Look for the disappearance of the aromatic C-Br signal and the terminal alkene protons (

5.8 ppm). -

End-Group Analysis: The polymer should show signals characteristic of the indane ring (multiplets at

2.5-3.0 ppm) at the

Part 5: Data Presentation & Analysis

Table 1: Expected Kinetic Parameters for Ar-Br Activation

| Catalyst System | Temperature | Activation of Ar-Br? | Predominant Product |

| CuBr / PMDETA | 60°C | No | Unreacted Starting Material |

| CuBr / dNbpy | 90°C | Slow | Mixture (Linear/Cyclic) |

| CuBr / Me6TREN | 60°C | Yes (Fast) | Indane-Initiated Polymer |

| Photo-ATRP (Ir(ppy)3) | RT | Yes | Indane-Initiated Polymer |

Troubleshooting Guide:

-

Issue: No polymerization observed.

-

Cause: The Ar-Br bond is too strong for the chosen catalyst.

-

Solution: Switch to a more active ligand (Me6TREN) or increase temperature to 110°C.

-

-

Issue: Broad Molecular Weight Distribution (PDI > 1.5).

-

Cause: Slow initiation relative to propagation (

). -

Solution: The cyclization step is fast, but the initial Ar-Br cleavage is slow. Use a "Halogen Exchange" technique (add CuCl to slow down propagation) or use a more active catalyst.

-

Part 6: References

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

-

Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. (Foundational text on Radical Clocks).

-

Clark, A. J. (2002). Atom Transfer Radical Cyclisation. Chemical Society Reviews. (Specific review on using ATRP catalysts for cyclization of substrates like 1-bromo-2-(pent-4-en-1-yl)benzene).

-

Chatgilialoglu, C., et al. (1983). Rates of cyclization of 5-hexenyl radicals.[1] Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of transition metal catalysts and radical initiators. Standard laboratory safety protocols for handling air-sensitive compounds and pressurized vessels must be followed.

Sources

Validation & Comparative

HRMS analysis and fragmentation pattern of 1-Bromo-2-(pent-4-en-1-yl)benzene

Executive Summary

1-Bromo-2-(pent-4-en-1-yl)benzene (

Characterizing this molecule presents a distinct analytical challenge: it is non-polar, lacks acidic/basic functional groups for facile protonation, and possesses a halogen isotope pattern that complicates low-resolution analysis. This guide compares analytical workflows, establishing LC-HRMS with APCI (Atmospheric Pressure Chemical Ionization) and GC-MS (EI) as the superior methodologies over standard ESI, and details the specific fragmentation logic required for structural validation.

Analytical Method Comparison: The Decision Matrix

For researchers validating this intermediate, the choice of ionization source is the single biggest determinant of success. Standard ESI (Electrospray Ionization) often fails due to the molecule's inability to stabilize a charge in solution.

Comparative Performance Data

| Feature | Method A: GC-MS (EI) | Method B: LC-HRMS (ESI) | Method C: LC-HRMS (APCI) |

| Ionization Mechanism | Electron Impact (70 eV) | Electrospray (Solution phase) | Gas-phase Chemical Ionization |

| Suitability | High (Standard for non-polars) | Low (Poor ionization) | High (Best for LC-HRMS) |

| Molecular Ion ( | Visible (often weak) | Often absent | Strong |

| Fragmentation | Extensive (Fingerprint rich) | Minimal | Moderate (Tunable) |

| Sensitivity | Excellent | Poor (Requires Ag+ adducts) | Excellent |

| Matrix Tolerance | High | Low (Ion suppression risk) | High |

Expert Insight: Why APCI?

While GC-EI-MS is the gold standard for structural fingerprinting of this volatile halo-alkene, LC-APCI-HRMS is the recommended choice for purity analysis in complex reaction mixtures. APCI utilizes a corona discharge to ionize solvent molecules (creating a plasma), which then transfer charge to the non-polar analyte via gas-phase reactions.[1][2] Unlike ESI, it does not rely on the analyte's solution-phase pKa, making it ideal for 1-Bromo-2-(pent-4-en-1-yl)benzene.

Fragmentation Pattern & Mechanism[3][4][5][6][7][8][9]

Understanding the fragmentation is essential for distinguishing this molecule from potential isomers (e.g., the linear pentenyl chain attached at the para position).

The Isotopic Fingerprint

The presence of Bromine provides a diagnostic doublet in the Molecular Ion region:

-

Isotope:

-

Isotope:

-

Intensity Ratio: Approximately 1:1

Primary Fragmentation Pathways (EI/CID)

-

C-Br Bond Cleavage (Major Pathway): The weakest bond is the Aryl-Bromine bond. Homolytic cleavage yields the stable aryl radical cation or heterolytic cleavage yields the aryl cation.

-

Transition:

-

Observed m/z:145.10 (

)

-

-

Benzylic Cleavage (Tropylium Formation): Following the loss of Br, the alkyl chain often undergoes rearrangement. The benzyl fragment (

) rearranges to the highly stable tropylium ion (-

Observed m/z:91.05

-

-

Alkene Chain Fragmentation: The terminal pentenyl chain (

) can fragment via allylic cleavage or loss of ethylene (-

Diagnostic Loss: Loss of

(allyl radical) or

-

Visualization of Fragmentation Logic

Caption: Figure 1. Proposed fragmentation pathway for 1-Bromo-2-(pent-4-en-1-yl)benzene under EI/CID conditions. The loss of Bromine is the primary diagnostic step.

Experimental Protocol: LC-APCI-QTOF Workflow

This protocol is designed to ensure maximum sensitivity for non-polar aromatic halides.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of sample in Methanol/Hexane (1:1) . Pure methanol may cause solubility issues; hexane aids dissolution.

-

Concentration: Dilute to 10 µg/mL for full scan; 1 µg/mL for MS/MS optimization.

-

Filtration: 0.2 µm PTFE filter (Do not use Nylon for non-polars).

Step 2: LC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation in gas phase).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient:

-

0-1 min: 50% B (High organic start due to non-polarity).

-

1-6 min: Ramp to 95% B.

-

6-8 min: Hold 95% B.

-

Step 3: MS Source Parameters (APCI Positive Mode)

-

Gas Temp: 325°C (Higher temp needed to vaporize non-polar solvent/analyte).

-

Vaporizer Temp: 350°C.

-

Corona Current: 4-5 µA (Standard for APCI).

-

Capillary Voltage: 3000 V.

-

Fragmentor: 100-135 V (Optimize to preserve Molecular Ion).

Step 4: Data Analysis Logic (Self-Validating)

-

Extract Ion Chromatogram (EIC): Search for m/z 224.0200 and 226.0180.

-

Check Isotope Ratio: Verify the 1:1 peak height ratio. If the ratio is skewed, check for interference or detector saturation.

-

Confirm Fragment: Look for co-eluting peak at m/z 145.1015 (

).

Analytical Decision Workflow

Caption: Figure 2. Decision tree for selecting the ionization source. For 1-Bromo-2-(pent-4-en-1-yl)benzene, both GC-EI and LC-APCI are valid, while ESI is contraindicated.

References

-

PubChem. (2025).[3] 1-Bromo-2-(pent-4-en-1-yl)benzene Structure and Properties. National Library of Medicine. [Link]

-

NIST Mass Spec Data Center. (2023). Fragmentation of Alkylbenzenes and Aryl Halides. NIST Chemistry WebBook. [Link]

-

McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[2][5][6][7][4][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry. (General reference for McLafferty and Tropylium mechanisms). [Link]

Sources

- 1. Ionization Source Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 3. 1-Bromo-4-(pent-1-en-1-yl)benZene | C11H13Br | CID 12603091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 5. GCMS Section 6.9.5 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 9. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]

- 12. aklectures.com [aklectures.com]

Safety Operating Guide

1-Bromo-2-(pent-4-en-1-yl)benzene proper disposal procedures

Executive Summary: The Core Directive

Disposal Classification: Class 6.1 / Class 3 (Halogenated Organic Waste) [1]

For operational purposes, 1-Bromo-2-(pent-4-en-1-yl)benzene must be treated as a Halogenated Organic Solvent .[1] Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated fuel-blending streams (e.g., pure acetone/methanol waste).[1]

Immediate Action Required:

-

Segregate: Place in the designated "Halogenated Waste" container (typically red or yellow safety cans in academic/pharma settings).

-

Isolate: Keep separate from strong oxidizers (due to the terminal alkene) and strong acids.[1]

-

Label: Clearly mark as "Contains Halogens" to ensure proper downstream incineration.

Physicochemical Context & Hazard Analysis

To dispose of a chemical safely, one must understand its behavior in the waste stream.[1] This molecule contains two distinct functional groups that dictate its handling: an aryl bromide and a terminal alkene .[1]

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₁₁H₁₃Br | High carbon content; combustible.[1] |

| Functional Groups | Aryl Halide (Br), Terminal Alkene | Br: Requires scrubbed incineration.[1] Alkene: Reactive with oxidizers.[1] |

| Physical State | Liquid (Standard Temperature) | Requires liquid-tight containment (HDPE/Glass).[1] |

| Density | > 1.0 g/mL (Estimated) | Will sink in water; forms DNAPL (Dense Non-Aqueous Phase Liquid) in spills.[1] |

| Solubility | Lipophilic / Hydrophobic | Do not attempt to dilute with water for cleanup.[1] Use organic absorbents.[1] |

| Flash Point | > 60°C (Estimated) | Treat as Combustible Liquid (Class IIIA).[1] |

The "Why" Behind the Protocol

-

The Halogen Factor: Standard chemical waste is often used for "fuel blending" (burned for energy in cement kilns).[1][2] However, burning brominated compounds releases Hydrogen Bromide (HBr), a corrosive gas that causes acid rain and damages incinerator linings.[1] Therefore, this waste must be sent to specialized incinerators equipped with alkaline scrubbers.[1] Mixing this with non-halogenated waste downgrades the entire container, significantly increasing disposal costs [1].[1]

-

The Alkene Factor: The pent-4-enyl chain contains a terminal double bond.[1] While stable under ambient conditions, it poses a risk of exothermic polymerization or oxidation if mixed with waste streams containing peroxides, permanganates, or nitric acid [2].[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Before handling the waste, establish a barrier between the operator and the chemical.[1]

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection.[1] For prolonged handling, use Viton or Silver Shield due to the permeation potential of halogenated aromatics [3].[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]

-

Ventilation: All transfers must occur inside a certified chemical fume hood.[1]

Phase 2: Waste Transfer

-

Select Container: Use a high-density polyethylene (HDPE) or glass container.[1] Avoid metal containers if the waste solution is acidic, as HBr formation can corrode the metal, leading to leaks.[1]

-

Verify Compatibility: Ensure the receiving waste container does not contain strong oxidizers (e.g., Chromic acid, Piranha solution).[1]

-

Transfer: Pour the liquid slowly using a funnel to prevent splashing.

-

Note: If the material is in a reaction mixture (e.g., post-Suzuki coupling), ensure any active metal catalysts (Pd, Ni) are quenched and solids are filtered if required by your facility's specific policy.[1]

-

-

Rinsing: Rinse the original vessel with a small amount of compatible solvent (e.g., Dichloromethane or Ethyl Acetate).[1] Add this rinse to the SAME halogenated waste container.

Phase 3: Labeling & Storage

-

Labeling: Affix a hazardous waste tag immediately.[1][3]

-

Constituents: Write "1-Bromo-2-(pent-4-en-1-yl)benzene" (or "Brominated Aryl Alkene") and the solvent used.

-

Hazard Checkbox: Check "Toxic," "Irritant," and "Halogenated."[1]

-

-

Storage: Store the container in a secondary containment tray within a flammable safety cabinet. Keep the cap tightly closed to prevent fugitive emissions.[1]

Workflow Visualization

Decision Logic: Waste Stream Selection

This diagram illustrates the critical decision-making process to prevent cross-contamination of waste streams.

Caption: Operational logic for categorizing brominated alkene waste. Note the critical prohibition of the non-halogenated stream.

Emergency Spill Management

In the event of a spill, the density and lipophilicity of the compound dictate the response. Water will not wash it away; it will spread it.[1]

Spill Response Protocol:

-

Evacuate & Ventilate: Remove ignition sources. The alkene tail adds combustibility.[1]

-

Contain: Use a "dike" of absorbent material to stop the liquid from reaching floor drains.[1]

-

Absorb: Use Vermiculite , Bentonite Clay , or Polypropylene Pads .[1]

-

Do not use paper towels for large spills (fire risk).[1]

-

-

Disposal of Debris: All contaminated absorbent must be placed in a sealed bag/pail and labeled as Solid Hazardous Waste (Halogenated Debris) .

Caption: Triage workflow for spill management. Large spills of halogenated aromatics require professional EHS intervention due to respiratory risks.[1]

Regulatory Compliance & Grounding

This protocol is designed to ensure compliance with the following authoritative standards:

-

EPA RCRA Regulations (40 CFR 261): This chemical falls under the definition of a characteristic hazardous waste (Toxicity/Ignitability) and must be treated as a halogenated solvent (F-list or D-list equivalent depending on purity) [4].[1]

-

OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the presence of a Chemical Hygiene Plan (CHP) that includes specific provisions for "particularly hazardous substances" (select carcinogens, reproductive toxins, and acute toxins).[1] While this specific CAS may not be explicitly listed, the aryl halide class warrants handling as a potential target organ toxicant [5].[1]

References

-

National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] [Link]

-

American Chemical Society. (2023).[1] Identifying Chemical Compatibility and Segregation. ACS Chemical Safety.[1] [Link]

-

U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[1] [Link]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[1] [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.